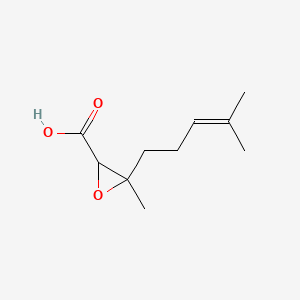
3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of oxirane, characterized by the presence of a carboxylic acid group and a methylpent-3-enyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 4-methylpent-3-en-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The resulting epoxide can then be further oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Epoxy-geranial: Similar structure with an epoxide ring and an alkyl chain.
3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde: Another derivative with an aldehyde group instead of a carboxylic acid.
Uniqueness
3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
65416-36-6 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-7(2)5-4-6-10(3)8(13-10)9(11)12/h5,8H,4,6H2,1-3H3,(H,11,12) |
Clé InChI |
BLQCRPVVVAHWGF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1(C(O1)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



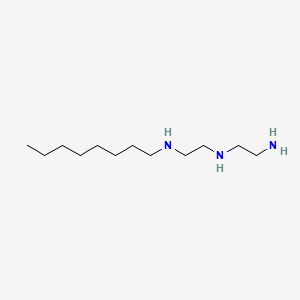
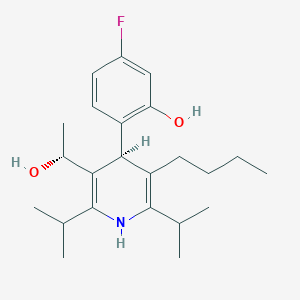
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
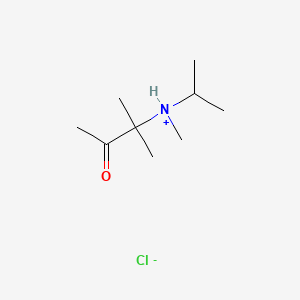
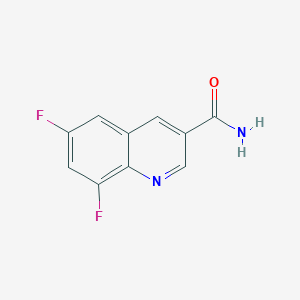
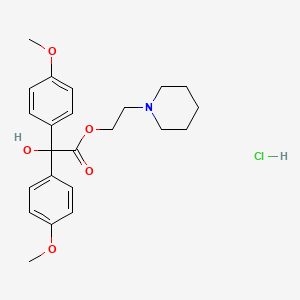

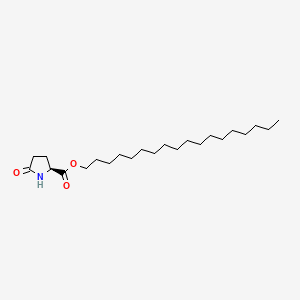
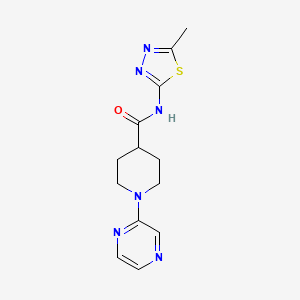
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
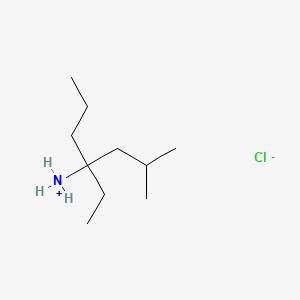
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)

